3-(Iodomethyl)oxane
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Overview
Description
3-(Iodomethyl)oxane, also known as tetrahydro-3-(iodomethyl)-2H-pyran, is a heterocyclic organic compound with the molecular formula C₆H₁₁IO. It features a six-membered ring containing one oxygen atom and an iodomethyl group attached to the third carbon atom. This compound is part of the oxane family, which are cyclic ethers with significant applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)oxane typically involves the halogenation of oxane derivatives. One common method is the reaction of oxane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with iodomethane to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)oxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.
Cycloaddition: The oxane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Cycloaddition: Photochemical conditions or transition metal catalysts.
Major Products Formed
Nucleophilic Substitution: Azidomethyl oxane, cyanomethyl oxane, thiomethyl oxane.
Oxidation: Hydroxymethyl oxane, formyl oxane.
Reduction: Methyl oxane.
Cycloaddition: Bicyclic oxane derivatives.
Scientific Research Applications
3-(Iodomethyl)oxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)oxane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group acts as a leaving group. This property makes it a versatile intermediate in organic synthesis. The compound can also participate in ring-opening reactions, leading to the formation of various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)oxane
- 3-(Chloromethyl)oxane
- 3-(Fluoromethyl)oxane
- 3-(Azidomethyl)oxane
Comparison
3-(Iodomethyl)oxane is unique due to the presence of the iodomethyl group, which is a good leaving group in nucleophilic substitution reactions. This property makes it more reactive compared to its bromomethyl, chloromethyl, and fluoromethyl counterparts. Additionally, the iodomethyl group can participate in specific reactions that other halomethyl groups may not, such as certain cycloaddition reactions .
Biological Activity
3-(Iodomethyl)oxane, a synthetic organic compound, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by its oxane (tetrahydrofuran) ring and an iodomethyl substituent. The presence of the iodine atom enhances the compound's reactivity, making it a candidate for various biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated nature of this compound may contribute to its effectiveness against various bacterial strains.
- Anticancer Potential : Research indicates that halogenated compounds can influence cell proliferation and apoptosis pathways, potentially making this compound a candidate for anticancer drug development.
- Neuropharmacological Effects : Compounds with oxane structures have been explored for their neuropharmacological effects, including modulation of neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects may involve:
- Binding Affinity : Interaction studies reveal that the compound may bind to specific receptors or enzymes, influencing their activity. For instance, the iodomethyl group could enhance binding affinity to target proteins involved in disease pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of halogenated oxanes found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that this compound reduced cell viability by inducing apoptosis at concentrations above 50 µM. Further mechanistic studies suggested involvement of the mitochondrial pathway.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(iodomethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXLWDZIZHVRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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